

Dosage of Tfm-4AS-1 for anabolic effects in animal models

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Compound of Interest

Compound Name: Tfm-4AS-1

Cat. No.: B1139093

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Application Notes and Protocols: Tfm-4AS-1

Subject: Dosage of Tfm-4AS-1 for Anabolic Effects in Animal Models

Note to the Reader: Extensive searches of publicly available scientific literature and databases did not yield specific information on a compound designated "**Tfm-4AS-1**." The data, protocols, and diagrams presented below are based on a closely related and well-studied Selective Androgen Receptor Modulator (SARM), S-4 (Andarine), which shares structural similarities and is often studied for its anabolic effects. Researchers should use this information as a foundational guide and adapt it based on the specific properties of **Tfm-4AS-1** once they are determined.

Introduction to S-4 (Andarine) as a Model Compound

S-4, also known as Andarine, is a non-steroidal SARM that has been investigated for its potential to treat muscle wasting and osteoporosis. It acts as a partial agonist at the androgen receptor (AR), leading to anabolic effects in muscle and bone tissue with a reduced impact on androgenic tissues such as the prostate. The following sections detail the typical dosages and experimental protocols used to evaluate the anabolic effects of S-4 in animal models, which can serve as a starting point for studies on novel SARMs like **Tfm-4AS-1**.

Quantitative Data Summary for S-4 in Animal Models

The following table summarizes the dosages of S-4 used in various preclinical studies to elicit anabolic effects in different animal models. This data provides a reference range for designing new experiments.

Animal Model	Dosage Range	Route of Administration	Observed Anabolic Effects	Reference
Orchidectomized (ORX) Rats	3-10 mg/kg/day	Oral Gavage	Increased levator ani muscle weight, improved bone mineral density	
Ovariectomized (OVX) Rats	3-30 mg/kg/day	Oral Gavage	Maintained soleus muscle mass and strength, preserved bone density	
Aged Male Rats	10 mg/kg/day	Oral Gavage	Increased lean body mass, improved muscle strength	
Castrated Male Mice	1-10 mg/kg/day	Subcutaneous Injection	Dose-dependent increase in gastrocnemius muscle mass	

Experimental Protocols

Animal Model and Treatment

A common model for studying anabolic effects is the orchidectomized (castrated) rat, which mimics a state of androgen deficiency.

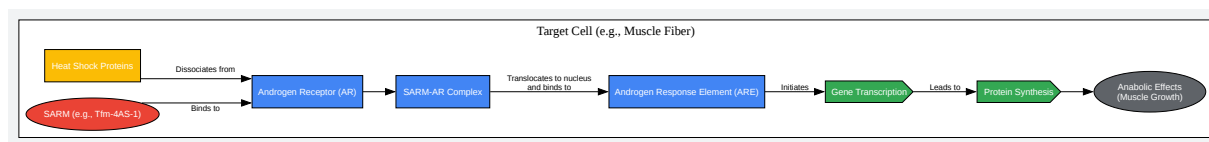
- **Animals:** Male Sprague-Dawley rats (8-10 weeks old).
- **Acclimatization:** House the animals in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to food and water for at least one week before the experiment.
- **Surgical Procedure:** Perform bilateral orchidectomy (ORX) under anesthesia to induce androgen deficiency. A sham-operated group should be included as a control.
- **Treatment:** After a recovery period (e.g., 7 days), administer the test compound (e.g., S-4) or vehicle control daily via oral gavage for a specified duration (e.g., 4-8 weeks).

Assessment of Anabolic Effects

- **Muscle Mass:** At the end of the treatment period, euthanize the animals and carefully dissect specific muscles, such as the levator ani, gastrocnemius, and soleus. Record the wet weight of these muscles.
- **Bone Mineral Density (BMD):** Analyze the femur or tibia using dual-energy X-ray absorptiometry (DEXA) to measure changes in BMD.
- **Body Composition:** Monitor changes in lean body mass and fat mass throughout the study using techniques like DEXA or quantitative nuclear magnetic resonance (qNMR).

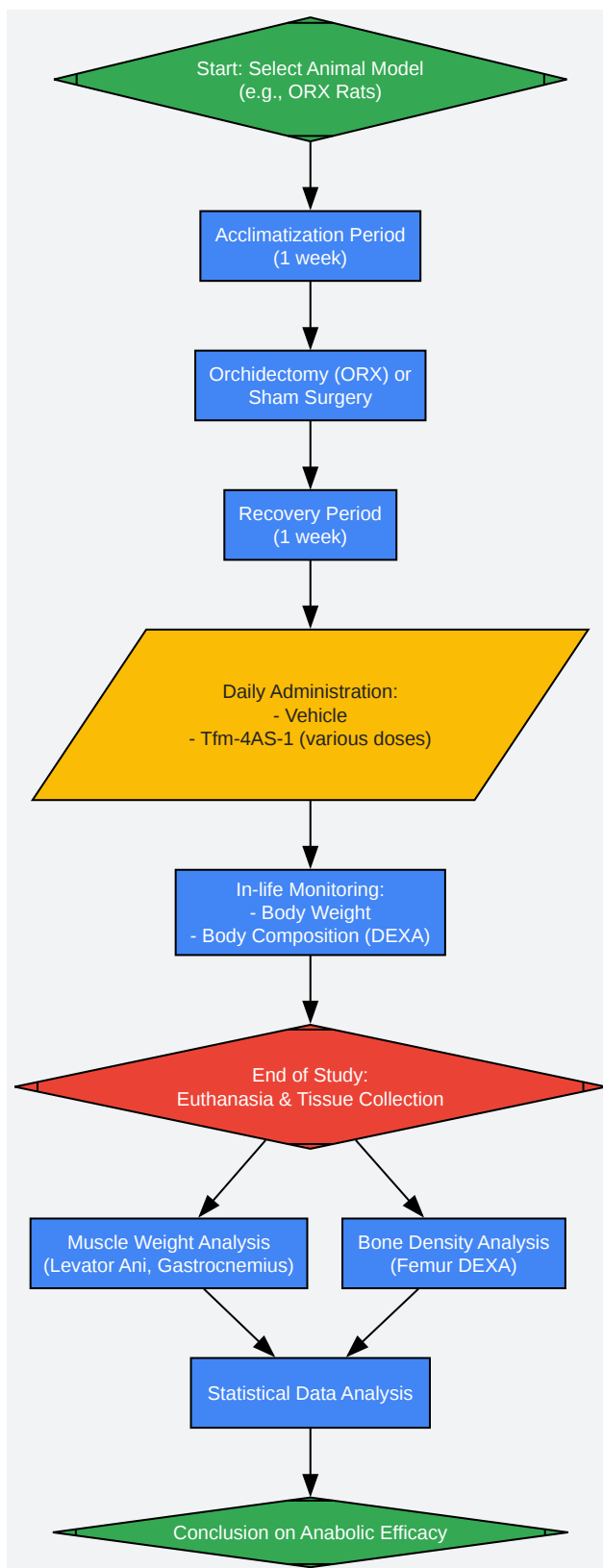
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general signaling pathway for SARMs and a typical experimental workflow for evaluating their anabolic effects.



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Caption: General signaling pathway of a Selective Androgen Receptor Modulator (SARM).



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